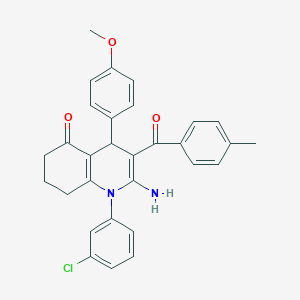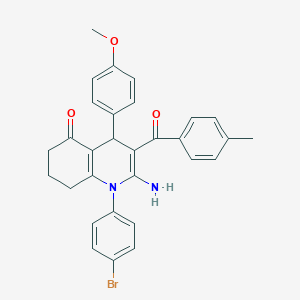![molecular formula C20H21FN2O3 B304397 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, also known as EFEP, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EFEP is a pyrrolidine-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including calcium signaling, lipid metabolism, and protein folding. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor and modulate its activity, which could have downstream effects on these cellular processes.
Biochemical and Physiological Effects:
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In addition to its affinity for the sigma-1 receptor, 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to inhibit the activity of the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its specificity for the sigma-1 receptor. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in cellular processes. However, one limitation of using 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione in lab experiments is its relatively low potency. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a lower potency than other sigma-1 receptor ligands, which could limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione. One area of research could be to further explore the mechanism of action of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione and its effects on the sigma-1 receptor. Additionally, further research could be done to explore the potential therapeutic applications of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione, particularly in the treatment of neurological disorders. Finally, future research could focus on developing more potent analogs of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione that could be used in a wider range of lab experiments.
Méthodes De Synthèse
The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione involves the reaction of 4-ethoxybenzaldehyde with 3-fluoroacetophenone, followed by a reductive amination reaction with pyrrolidine-2,5-dione. The resulting compound is then purified through column chromatography. The synthesis of 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been described in detail in several scientific publications, including a paper by Li et al. (2016).
Applications De Recherche Scientifique
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione is in the field of neuroscience. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a variety of neurological processes. 1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione has been shown to modulate the activity of the sigma-1 receptor, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and depression.
Propriétés
Nom du produit |
1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C20H21FN2O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-[2-(3-fluorophenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-8-6-16(7-9-17)23-19(24)13-18(20(23)25)22-11-10-14-4-3-5-15(21)12-14/h3-9,12,18,22H,2,10-11,13H2,1H3 |
Clé InChI |
MNSBLJMLIGRDSJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















